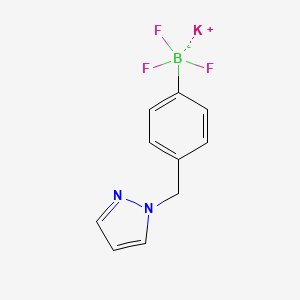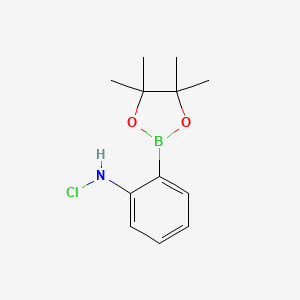
Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate is a chemical compound with the molecular formula C10H12BF3NO•K and a molecular weight of 269.11 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the reaction of 4-(N-Propylaminocarbonyl)phenylboronic acid with potassium trifluoroborate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product. The industrial production also involves purification steps, such as crystallization or chromatography, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.
Biology: The compound is used in biochemical studies to investigate the interactions between different biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate can be compared with other similar compounds, such as:
- Potassium 4-(N-Methylaminocarbonyl)phenyltrifluroborate
- Potassium 4-(N-Ethylaminocarbonyl)phenyltrifluroborate
- Potassium 4-(N-Butylaminocarbonyl)phenyltrifluroborate
These compounds share similar chemical structures but differ in the length and nature of the alkyl group attached to the nitrogen atom. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and applications .
Eigenschaften
IUPAC Name |
potassium;trifluoro-[4-(propylcarbamoyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO.K/c1-2-7-15-10(16)8-3-5-9(6-4-8)11(12,13)14;/h3-6H,2,7H2,1H3,(H,15,16);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIHRDCLMYMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCCC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B7981913.png)

![(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B7981936.png)











